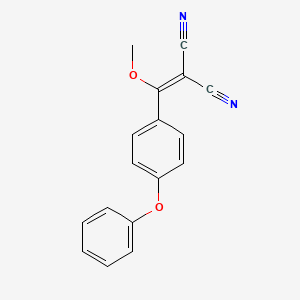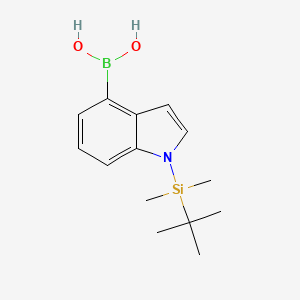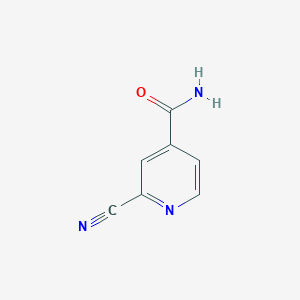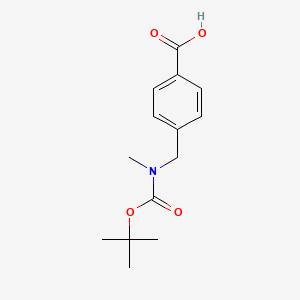
2-甲基吡啶-3,5-二羧酸
描述
2-Methylpyridine-3,5-dicarboxylic acid is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products .
Chemical Reactions Analysis
The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester has been studied . The reaction kinetics of bromination were explored, and a reaction kinetics model was established. The bromination reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
The standard molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid were derived from the standard molar enthalpies of combustion, in oxygen, at T = 298.15 K, measured by static bomb combustion calorimetry, and the standard molar enthalpies of sublimation, at 298.15 K, measured by Calvet microcalorimetry .科学研究应用
金属有机框架材料 (MOFs)
2-甲基吡啶-3,5-二羧酸: 在MOFs 的合成中起着至关重要的作用。这些框架是含有金属阳离子节点的有机配体的配位网络。 它们表现出多种结构,在气体储存、催化等领域具有潜在的应用 . 由于合成中使用的不同金属离子和模板分子,从该化合物衍生的MOFs 的结构多样性非常显著,导致了独特的拓扑结构和热学性质 .
储能器件
在储能领域,2-甲基吡啶-3,5-二羧酸基MOFs 作为电池-超级电容器混合器件的活性电极材料进行了探索 . 这些混合器件旨在将电池的高能量密度与超级电容器的高功率密度相结合,为高效的能量存储和转换提供了一种有前景的解决方案 .
化学合成
该化合物在溴化过程中起着关键作用,它是合成各种有机化合物(包括咪唑啉酮)的关键步骤 . 涉及该酸衍生物的溴化反应是自由基引发过程,对于将溴引入有机分子至关重要 .
环境科学
2-甲基吡啶-3,5-二羧酸在MOFs 中的应用也扩展到环境应用。 MOFs 可以被设计用于碳捕获和储存,以及从水和空气中去除污染物,使其在解决环境挑战方面具有价值 .
材料科学
在材料科学中,该化合物的衍生物用于在MOFs 中创建双连接有机编织物,从而提高其导电性和效率。 这对开发具有特定电学和结构性质的先进材料具有重要意义 .
催化
由2-甲基吡啶-3,5-二羧酸合成的MOFs 的结构特征使其适合作为各种化学反应的催化剂。 它们的孔隙结构允许与反应物分子进行高度相互作用,促进催化过程 .
可再生资源
最后,2-甲基吡啶-3,5-二羧酸的衍生物被认为是传统单体(如对苯二甲酸)的可再生资源基替代品。 这在聚酯和其他聚合物的合成中尤为重要,有助于开发可持续材料 .
未来方向
Pyridine derivatives with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.
作用机制
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
Pyridine derivatives are known to exhibit diverse reactivity profiles due to the presence of the ring nitrogen, which defines their reactivity . The compound may interact with its targets through various mechanisms, potentially leading to changes in cellular processes. More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical pathways . For instance, some pyridine derivatives are precursors in the synthesis of pesticides and drugs
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular levels . More research is needed to elucidate the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 2-Methylpyridine-3,5-dicarboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s reactivity and stability
生化分析
Biochemical Properties
2-Methylpyridine-3,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form coordination complexes with metal ions such as cadmium, zinc, cobalt, and copper . These interactions are crucial for the structural diversity and stability of the resulting metal-organic frameworks. The nature of these interactions involves the coordination of the carboxylate groups of 2-Methylpyridine-3,5-dicarboxylic acid with the metal ions, leading to the formation of stable complexes.
Cellular Effects
2-Methylpyridine-3,5-dicarboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it can interact with metal ions within cells, affecting the activity of metalloproteins and enzymes that require metal cofactors for their function . These interactions can lead to alterations in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Methylpyridine-3,5-dicarboxylic acid involves its ability to bind to metal ions and form coordination complexes. This binding can inhibit or activate enzymes depending on the specific metal ion and enzyme involved. For instance, the compound can inhibit the activity of certain metalloenzymes by chelating the metal ion required for their catalytic activity . Additionally, 2-Methylpyridine-3,5-dicarboxylic acid can influence gene expression by modulating the activity of transcription factors that require metal ions for their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyridine-3,5-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the stability of the coordination complexes formed by 2-Methylpyridine-3,5-dicarboxylic acid can vary depending on the metal ion and environmental conditions . Over time, these complexes may degrade, leading to changes in their biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2-Methylpyridine-3,5-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular metabolism and gene expression . High doses of 2-Methylpyridine-3,5-dicarboxylic acid can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
2-Methylpyridine-3,5-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can influence the activity of enzymes involved in the synthesis and degradation of pyridine derivatives, impacting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2-Methylpyridine-3,5-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by binding to proteins that facilitate its movement and localization.
Subcellular Localization
2-Methylpyridine-3,5-dicarboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
属性
IUPAC Name |
2-methylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGBPUBMNDUKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626633 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89942-70-1 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of 2-methylpyridine-3,5-dicarboxylic acid that makes it interesting for research?
A1: 2-Methylpyridine-3,5-dicarboxylic acid possesses a good triangle symmetrical structure. [] This symmetry makes it an ideal donator in the synthesis of coordination polymers, which are materials with various applications in fields like catalysis and material science.
Q2: How was 2-methylpyridine-3,5-dicarboxylic acid characterized in the study?
A2: The researchers used Infrared (IR) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the successful synthesis and structural characteristics of the 2-methylpyridine-3,5-dicarboxylic acid. [] The spectral data obtained from these techniques aligned with the expected structure of the target compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)


![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)
